Cas no 94838-59-2 (N-Boc-4-aminophenethylamine)

N-Boc-4-aminophenethylamine structure
N-Boc-4-aminophenethylamine structure
Nome del prodotto:N-Boc-4-aminophenethylamine
Numero CAS:94838-59-2
MF:C13H20N2O2
MW:236.310103416443
MDL:MFCD05663961
CID:798917
PubChem ID:382207

N-Boc-4-aminophenethylamine Proprietà chimiche e fisiche

Nomi e identificatori

    • tert-Butyl 4-aminophenethylcarbamate
    • [2-(4-AMINOPHENYL)ETHYL]CARBAMIC ACID TERT-BUTYL ESTER
    • Carbamic acid,N-[2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate
    • Tert-Butyl-2-(4-Aminophenyl)Ethylcarbamate
    • 4-[2-(BOC-AMINO)ETHYL]ANILINE
    • [2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester
    • C13H20N2O2
    • tert-butyl (4-aminophenethyl)carbamate
    • tert-butyl [2-(4-aminophenyl)ethyl]carbamate
    • Carbamic acid, N-[2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester
    • Tert-butyl 2-(4-aminophenyl)ethylcarbamate hydrochloride
    • Carbamic acid, [2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI)
    • N-Boc-4-aminophenethylamine
    • N-tert-Butoxycarbonyl-2-(4-aminophenyl)ethylamine
    • N-tert-Butoxycarbonyl-4-aminophenethylamine
    • tert-Butyl (2-(4-Aminophenyl)ethyl)carbamate
    • BBL103231
    • tert-butyl4-aminophenethylcarbamate
    • NSC669666
    • t-butyl 2-(4-aminophenyl)ethylcarbamate
    • NS-03200
    • CS-W003234
    • tert-butyl 2-(4-aminophenyl)ethylcarbamate
    • Carbamic acid, [2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI); N-tert-Butoxycarbonyl-2-(4-aminophenyl)ethylamine; N-tert-Butoxycarbonyl-4-aminophenethylamine; [2-(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester; tert-Butyl (2-(4-Aminophenyl)ethyl)carbamate; tert-Butyl 4-aminophenethylcarbamate
    • [2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester, AldrichCPR
    • 2-(4-Aminophenyl)ethyl carbamic acid tert-butyl ester
    • 2-(4-Aminophenyl)ethylcarbamic acid 1,1-dimethylethyl ester
    • AB22067
    • DS-018492
    • 94838-59-2
    • [2-(4-Amino-phenyl)-ethyl]carbamicacid tert-butyl ester
    • AC-29368
    • DB-058194
    • SCHEMBL448114
    • AKOS010469462
    • N-tertbutoxycarbonyl-2-(4-aminophenyl)ethylamine
    • n-[2-(4-aminophenyl)ethyl](tert-butoxy)carboxamide
    • NCI60_024327
    • [2-(4-amino-phenyl)-ethyl]-carbamicacid tert-butyl ester
    • [(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester
    • STL557041
    • CHEMBL2008649
    • DTXSID20327605
    • SY021926
    • EN300-1228926
    • 4-(2-(t-butoxycarbonyl)aminoethyl) aniline
    • tert-butyl[2-(4-aminophenyl)ethyl]carbamate
    • MFCD05663961
    • HOPALBZGTWDOTL-UHFFFAOYSA-N
    • 4-(N-Boc-2-aminoethyl)aniline
    • MDL: MFCD05663961
    • Inchi: 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3,(H,15,16)
    • Chiave InChI: HOPALBZGTWDOTL-UHFFFAOYSA-N
    • Sorrisi: O=C(NCCC1C=CC(N)=CC=1)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 236.15200
  • Massa monoisotopica: 236.152477885g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 5
  • Complessità: 240
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 64.4

Proprietà sperimentali

  • Densità: 1.077±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Molto leggermente solubile (0,57 g/l) (25°C),
  • Coefficiente di ripartizione dell'acqua: Slightly soluble in water.
  • PSA: 64.35000
  • LogP: 3.30810

N-Boc-4-aminophenethylamine Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:2811
  • Classe di pericolo:6.1
  • PackingGroup:

N-Boc-4-aminophenethylamine Dati doganali

  • CODICE SA:2924299090
  • Dati doganali:

    Codice doganale cinese:

    2924299090

    Panoramica:

    2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Riassunto:

    2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

N-Boc-4-aminophenethylamine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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94838-59-2 98%
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$ 167.00 2023-04-19
eNovation Chemicals LLC
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¥454.68 2025-01-21
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25g
¥763.00 2024-04-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T42010-1g
4-[2-(Boc-amino)ethyl]aniline
94838-59-2 97%
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¥39.0 2023-09-06
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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N-Boc-4-aminophenethylamine
94838-59-2 98%
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¥273.90 2023-09-04
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Alichem
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tert-Butyl 4-aminophenethylcarbamate
94838-59-2 97%
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$256.00 2023-08-31

N-Boc-4-aminophenethylamine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Riferimento
Methods and compositions for targeted protein degradation
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ;  30 min, rt; 22 h, rt
Riferimento
Preparation of peptidomimetic compounds as selective neuronal nitric oxide synthase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, rt
Riferimento
Pesticidal compositions and methods
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  16 h, rt
Riferimento
Optical Control of TRPV1 Channels
Stein, Marco; Breit, Andreas; Fehrentz, Timm; Gudermann, Thomas; Trauner, Dirk, Angewandte Chemie, 2013, 52(37), 9845-9848

Synthetic Routes 5

Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ;  30 min, rt; 22 h, rt
Riferimento
Preparation of nitroarginine derivatives as selective neuronal nitric oxide synthase inhibitors
, United States, , ,

Synthetic Routes 6

Condizioni di reazione
1.1 Solvents: Methanol ;  24 h, rt
Riferimento
Preparation of novel multi-binding phenolic compounds as β2-adrenergic receptor agonists
, United States, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, rt
Riferimento
Preparation of sulfonylaminomethyl five-membered heterocyclic carboxamide derivatives as bradykinin B1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of inflammatory-related disorders
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  rt; 2 h, rt
Riferimento
Controlling epithelial sodium channels with light using photoswitchable amilorides
Schoenberger, Matthias; Althaus, Mike; Fronius, Martin; Clauss, Wolfgang; Trauner, Dirk, Nature Chemistry, 2014, 6(8), 712-719

Synthetic Routes 9

Condizioni di reazione
1.1 Solvents: Methanol ;  24 h, rt
Riferimento
Preparation of novel multibinding phenolic compounds as β2-adrenergic receptor agonists
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight, rt
Riferimento
Interleukin 8 receptor antagonist benzamide compounds, their preparation, and their therapeutic use
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condizioni di reazione
1.1 Catalysts: Thiamine hydrochloride ;  3 min, rt
Riferimento
Thiamine hydrochloride as a recyclable organocatalyst for the efficient and chemoselective N-tert-butyloxycarbonylation of amines
Ingale, Ajit P. ; Garad, Dnyaneshwar N. ; Ukale, Dattatraya ; Thorat, Nitin M. ; Shinde, Sandeep V., Synthetic Communications, 2021, 51(24), 3791-3804

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt → 0 °C
1.2 1 h, rt
1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ;  1 h, 50 °C
Riferimento
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators
Nguyen, Thuy; German, Nadezhda; Decker, Ann M.; Li, Jun-Xu; Wiley, Jenny L.; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

Synthetic Routes 13

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  rt; 2 h, rt
Riferimento
Natural lignin nanoparticles: a promising nano-crosslinker for constructing fluorescent photoswitchable supramolecular hydrogels
Gu, Lianghong; Liu, Xue; Dong, Shumin; Chen, Zhijun; Han, Rui; et al, Polymer Chemistry, 2020, 11(11), 1871-1876

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 3 psi, rt
Riferimento
Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor
Piscitelli, Francesco; Ligresti, Alessia; La Regina, Giuseppe; Coluccia, Antonio; Morera, Ludovica; et al, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631

Synthetic Routes 15

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
Riferimento
Preparation of imidazolylphenylethylaminocarbonylbenzenesulfonamides and related compounds as antiinflammatory and analgesic agents.
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condizioni di reazione
1.1 Catalysts: 1,1,1,3,3,3-Hexabromo-2-propanone Solvents: Dichloromethane ;  5 min, rt
Riferimento
NBS and Br3CCOCBr3 as highly efficient catalysts for the chemoselective N-tert-butyloxycarbonylation of amines
Chantarasriwong, Oraphin ; Jiangchareon, Banphot; Putra, Christian Kurnia; Suwankrua, Winai; Chavasiri, Warinthorn, Tetrahedron Letters, 2016, 57(43), 4807-4811

Synthetic Routes 17

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ,  Ethyl acetate ;  30 min, 23 °C; 4 h, 23 °C
Riferimento
Novel bis-amide containing compounds exhibiting antifungal activity and their method of use and preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condizioni di reazione
1.1 Solvents: Dichloromethane
Riferimento
4-Aminopiperidine ureas as potent selective agonists of the human β3-Adrenergic receptor
Ashwell, Mark A.; Solvibile, William R.; Han, Stella; Largis, Elwood; Mulvey, Ruth; et al, Bioorganic & Medicinal Chemistry Letters, 2001, 11(24), 3123-3127

N-Boc-4-aminophenethylamine Raw materials

N-Boc-4-aminophenethylamine Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:94838-59-2)N-Boc-4-aminophenethylamine
A859252
Purezza:99%
Quantità:100g
Prezzo ($):287.0